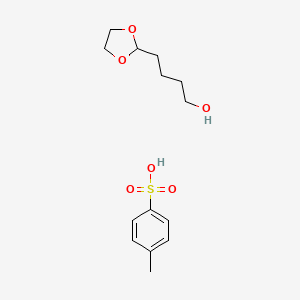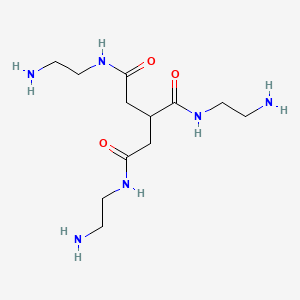
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its three aminoethyl groups attached to a propane backbone, making it a versatile molecule in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide typically involves the reaction of propane-1,2,3-tricarboxylic acid with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, with the temperature maintained around 50°C. The mixture is stirred for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The compound’s amino groups can donate electron pairs to metal ions, forming coordinate covalent bonds and stabilizing the metal ion in various oxidation states .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Another compound with similar aminoethyl groups but different structural arrangement.
Tris(2-aminoethyl)amine: A related compound with three aminoethyl groups attached to a nitrogen atom instead of a propane backbone.
Uniqueness
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide is unique due to its specific arrangement of aminoethyl groups on a propane backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
184960-31-4 |
|---|---|
Fórmula molecular |
C12H26N6O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
1-N,2-N,3-N-tris(2-aminoethyl)propane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C12H26N6O3/c13-1-4-16-10(19)7-9(12(21)18-6-3-15)8-11(20)17-5-2-14/h9H,1-8,13-15H2,(H,16,19)(H,17,20)(H,18,21) |
Clave InChI |
BHFZMKZLBBFEMF-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)CC(CC(=O)NCCN)C(=O)NCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
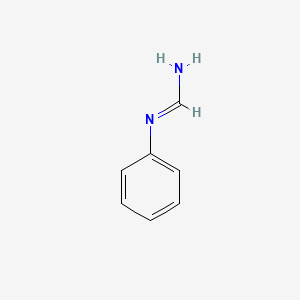
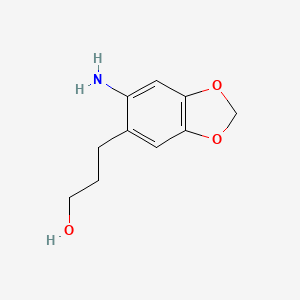

![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
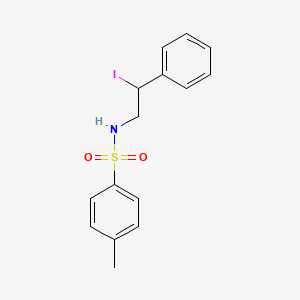
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)

